2-Piperidin-3-yl-1H-benzimidazole hydrate is a chemical compound that belongs to the benzimidazole family, which is recognized for its diverse biological activities. This compound is characterized by the presence of a piperidine ring attached to the benzimidazole structure, enhancing its pharmacological potential. Benzimidazole derivatives are often studied for their applications in medicinal chemistry due to their ability to interact with various biological targets.
The compound can be classified under heterocyclic compounds, specifically as a benzimidazole derivative. Benzimidazoles are a class of compounds that consist of a benzene ring fused with an imidazole ring, making them structurally significant in pharmaceutical chemistry. The hydration aspect indicates that it exists in a hydrated form, which may influence its solubility and biological activity.
The synthesis of 2-piperidin-3-yl-1H-benzimidazole hydrate typically involves several steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, refluxing in ethanol or using microwave-assisted synthesis can enhance reaction efficiency .
The molecular structure of 2-piperidin-3-yl-1H-benzimidazole hydrate can be represented as follows:
The structural data can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide insights into the arrangement of atoms and functional groups within the molecule .
The compound is known to participate in various chemical reactions due to its functional groups:
These reactions are significant in medicinal chemistry for developing new therapeutic agents .
The mechanism of action for compounds like 2-piperidin-3-yl-1H-benzimidazole hydrate often involves interaction with specific biological targets:
Quantitative structure-activity relationship (QSAR) studies help elucidate these mechanisms by correlating structural features with biological activity .
Chemical properties include stability under normal conditions but may decompose under extreme pH levels or temperatures .
The applications of 2-piperidin-3-yl-1H-benzimidazole hydrate are diverse:
The ongoing research into its derivatives continues to reveal potential therapeutic applications across multiple fields .
The synthesis of 2-piperidin-3-yl-1H-benzimidazole derivatives typically employs heterocyclic condensation reactions between o-phenylenediamine and piperidine-3-carboxylic acid derivatives. A pivotal study demonstrates a multi-step approach where carbonyl intermediates undergo cyclodehydration under acidic conditions (e.g., polyphosphoric acid or HCl catalysis) to form the benzimidazole core. This method yields the parent compound, 2-piperidin-3-yl-1H-benzimidazole, characterized by a solid-state structure and a molecular weight of 203.28 g/mol for the anhydrous form [4]. The hydrate form (CAS 1172508-14-3, molecular weight 219.28 g/mol, C₁₂H₁₇N₃O) is isolated through crystallization from aqueous-organic solvent mixtures, which stabilizes the crystalline lattice via hydrogen bonding [3]. Key impurities in this route include incomplete cyclization products, necessitating purification by column chromatography or recrystallization [7].
Table 1: Synthetic Routes to 2-Piperidin-3-yl-1H-benzimidazole Hydrate
Starting Materials | Conditions | Key Intermediates | Final Product Yield |
---|---|---|---|
o-Phenylenediamine + Piperidine-3-carboxylic acid | Polyphosphoric acid, 120°C, 6h | Cyclic imine adduct | 60-65% (anhydrous) |
Anhydrous compound + H₂O | Ethanol/water, 25°C, 24h | Hydrate complex | 85% (hydrate) |
4-Methyl-o-phenylenediamine + Ethyl nipecotate | HCl reflux, 8h | 7-Methyl-2-(piperidin-3-yl)-1H-benzimidazole | 51% (anhydrous) [6] |
Functionalization of the 2-piperidin-3-yl-1H-benzimidazole scaffold targets the piperidine nitrogen (N), benzimidazole nitrogen (N1), and carbon atoms (C4/C7 of benzimidazole or C2/C6 of piperidine). Nucleophilic alkylation of the piperidine nitrogen using alkyl halides under basic conditions (K₂CO₃/DMF) generates N-alkylated derivatives (e.g., 2-(1-methylpiperidin-3-yl)-1H-benzimidazole), confirmed via SMILES string C1(C2CN(C)CCC2)=NC3=CC=CC=C3N1
[4]. Electrophilic aromatic substitution at C5/C6 of the benzimidazole ring requires activating groups, such as prior introduction of electron-donating substituents. A notable strategy involves ring-opening of benzimidazole-based aminal cages (e.g., DMDBTA) with nucleophiles (methanol, cyanide) in the presence of CS₂, yielding 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiones – versatile intermediates for further elaboration [7]. Hydrate formation itself represents a functionalization strategy, as water molecules alter crystallinity and solubility without covalent modification [3].
Reductive amination proves instrumental in modifying the piperidine moiety for drug-discovery applications. Ketones or aldehydes react with the secondary amine of 2-(piperidin-3-yl)-1H-benzimidazole under NaBH₃CN reduction to furnish N-alkyl analogs. For instance, condensation with formaldehyde generates the N-methyl derivative, enhancing blood-brain barrier penetration in H₁-antihistamine development [9]. Cyclization strategies build the piperidine ring in situ; 3-(aminopropyl)benzimidazole-2-thione intermediates undergo intramolecular reductive amination upon treatment with aldehydes/NaBH₄, forming fused tricyclic systems. This approach optimizes lead compounds by modulating ring saturation, as seen in 2-(2-piperidin-3-ylpropyl)-1H-benzimidazole (C₁₅H₂₁N₃), where an alkyl spacer enhances receptor selectivity [2] [6].
Table 2: Lead Optimization via Reductive Amination/Cyclization
Precursor | Reagent | Product | Biological Outcome |
---|---|---|---|
2-(Piperidin-3-yl)-1H-benzimidazole | HCHO/NaBH₃CN | 2-(1-Methylpiperidin-3-yl)-1H-benzimidazole | Improved CNS penetration for insomnia targets [9] |
2-(3-Aminopropyl)-1H-benzimidazole | Aldehydes/NaBH₄ | 2-(2-Piperidin-3-ylpropyl)-1H-benzimidazole | Enhanced H₁-receptor selectivity [2] |
Polar substituents critically tune the logP, solubility, and pKa of 2-piperidin-3-yl-1H-benzimidazole derivatives. Incorporating morpholine or thiomorpholine rings via N-functionalization reduces logP by 0.5–1.2 units compared to the parent piperidine, enhancing aqueous solubility. The hydrate form exemplifies this, where water coordination increases polarity without altering covalent structure, evidenced by its molecular formula C₁₂H₁₇N₃O [3] [9]. Hydroxyl or methoxy groups at the benzimidazole C5/C6 position further lower logP but may reduce membrane permeability. Computational analyses confirm that N-acylation or sulfonylation increases the pKa of the piperidine nitrogen (near 8.5–9.0), enhancing cationic character at physiological pH and influencing receptor binding. These modifications address challenges like poor CNS bioavailability; for example, 2-morpholin-2-yl-1H-benzimidazoles exhibit optimal logP (~2.1) and brain penetration for neuroactive candidates [9] [4].
Table 3: Impact of Substituents on Key Physicochemical Parameters
Compound | Substituent | logPa | Water Solubility | pKa (Piperidine N) |
---|---|---|---|---|
2-Piperidin-3-yl-1H-benzimidazole | None (anhydrous) | 2.85 | Low | 10.1 |
2-Piperidin-3-yl-1H-benzimidazole hydrate | H₂O coordination | 2.40 | Moderate | 10.1 |
2-(Thiomorpholin-2-yl)-1H-benzimidazole | S-incorporation | 1.92 | High | 8.9 |
7-Methyl-2-piperidin-3-yl-1H-benzimidazole | C7-CH₃ | 3.10 | Low | 10.0 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: